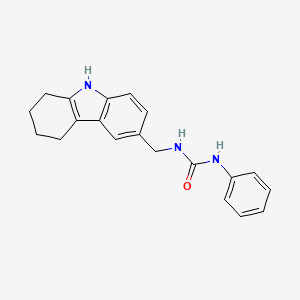
1-苯基-3-(6,7,8,9-四氢-5H-咔唑-3-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields such as optoelectronics, pharmaceuticals, and materials science
科学研究应用
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea typically involves the reaction of 6,7,8,9-tetrahydro-5H-carbazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the carbazole ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while reduction may produce the corresponding amine derivatives.
作用机制
The mechanism of action of 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
相似化合物的比较
Similar Compounds
Carbazole: The parent compound, known for its use in organic electronics and as a precursor for various derivatives.
1-phenyl-3-(9H-carbazol-3-ylmethyl)urea: A similar compound with a different substitution pattern on the carbazole ring.
3,6-dibromo-9H-carbazole: Another derivative used in the synthesis of organic semiconductors.
Uniqueness
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazole core provides enhanced stability and solubility compared to other carbazole derivatives, making it a valuable compound for various applications .
生物活性
1-Phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and data, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent research indicates that 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea demonstrates potent activity against several human cancer cell lines. The following table summarizes the IC50 values of this compound against different cancer types:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.12 | |
| A549 (Lung) | 0.34 | |
| HCT116 (Colon) | 0.28 | |
| HeLa (Cervical) | 0.08 |
These values indicate that the compound is highly effective in inhibiting cell proliferation in vitro.
The mechanism underlying the anticancer activity of 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea is believed to involve multiple pathways:
- Inhibition of Kinases : The compound has shown to inhibit various kinases involved in tumor growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MDA-MB-231 Cells : In a study conducted on MDA-MB-231 cells, treatment with 1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea resulted in a significant reduction in cell viability and induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
- In Vivo Studies : In animal models, administration of this compound led to a notable decrease in tumor size compared to control groups treated with standard chemotherapeutic agents .
Pharmacological Properties
Beyond its anticancer effects, preliminary studies suggest additional pharmacological properties:
属性
IUPAC Name |
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h1-3,6-7,10-12,23H,4-5,8-9,13H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXWVERQJSRMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














